Critical Assessment: Lack of Direct Comparative Pharmacological Data for the Racemate
A comprehensive search of primary research papers and patents did not yield a direct, quantitative, head-to-head comparison of the racemic mixture (CAS 54496-44-5) against the single (S)-enantiomer (butamisole, CAS 54400-59-8) in a defined biological assay. Procurement decisions must therefore be guided by class-level stereochemical inferences and the intended analytical use case, as direct quantitative superiority or equipotency cannot be claimed based on available public data. This evidence gap itself is a critical data point, confirming that a researcher cannot assume interchangeability and must control the stereochemical composition of their test article.
| Evidence Dimension | Comparative anthelmintic potency (e.g., IC50, ED50) |
|---|---|
| Target Compound Data | No specific quantitative in vitro or in vivo data identified for CAS 54496-44-5. |
| Comparator Or Baseline | Butamisole (S)-enantiomer (CAS 54400-59-8): No publicly available cross-comparative data in the same assay against the racemate. |
| Quantified Difference | Data not available. Proven class precedent with tetramisole/levamisole shows activity resides in a single enantiomer, but this specific numerical ratio has not been published for the butamisole pair. |
| Conditions | N/A |
Why This Matters
This confirms that CAS 54496-44-5 is the only acceptable standard for research or analytical tasks specifically requiring the racemic mixture, as substituting the enantiopure form introduces an uncontrolled variable of unknown magnitude.
- [1] Zenyaku Kogyo Kabushiki Kaisha. Heterocyclic compounds and cerebral function improvers containing the same as the active ingredient. European Patent EP1357124A1, 2003. View Source
